1-(2-Chlorophenyl)-3-propylurea is an organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a propylurea moiety. This compound belongs to the class of urea derivatives, which are notable for their diverse applications in pharmaceuticals, agriculture, and materials science. The presence of the chlorophenyl group suggests potential biological activity, making it a subject of interest in various scientific fields.
The compound is classified as a urea derivative, specifically identified by its IUPAC name, 1-(2-chlorophenyl)-3-propylurea. Its molecular formula is , with a molecular weight of approximately 212.67 g/mol. The compound is cataloged under the CAS number 13257-10-8 and is available from various chemical suppliers for research purposes .
The synthesis of 1-(2-Chlorophenyl)-3-propylurea typically involves the reaction of 2-chloroaniline with propyl isocyanate. This reaction is generally conducted under controlled conditions to ensure high yield and purity. The following outlines the synthetic route:
The molecular structure of 1-(2-Chlorophenyl)-3-propylurea can be represented using various chemical notation systems:
InChI=1S/C10H13ClN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14)CCCNC(=O)NC1=CC=CC=C1ClThis structure indicates that the compound has a propyl chain linked to a urea functional group, with a chlorine atom positioned on the phenyl ring .
1-(2-Chlorophenyl)-3-propylurea can undergo several types of chemical reactions:
For these reactions:
The mechanism of action for 1-(2-Chlorophenyl)-3-propylurea involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator of these targets, triggering a cascade of biochemical events. The precise pathways and interactions would require further experimental studies to elucidate fully.
Relevant analyses indicate that this compound can exhibit varied reactivity based on its functional groups and structural features, influencing its applications in scientific research .
1-(2-Chlorophenyl)-3-propylurea has several scientific applications:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1